

Mass Spectrometry Characterization of Fmoc-Ala-Ala-Asn(Trt)-OH: A Comparative Guide

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Compound of Interest

Compound Name: Fmoc-Ala-Ala-Asn(Trt)-OH

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry characterization of the protected tripeptide, **Fmoc-Ala-Ala-Asn(Trt)-OH**. In the absence of direct experimental mass spectra in publicly available literature, this document presents a theoretical analysis of its expected mass spectrometry behavior, supported by comparative data from structurally similar compounds. Detailed experimental protocols are provided to facilitate the analysis of this and related molecules in a laboratory setting.

Physicochemical Properties

A foundational aspect of mass spectrometry is the accurate determination of molecular weight. The table below summarizes the key physicochemical properties of **Fmoc-Ala-Ala-Asn(Trt)-OH** and two of its structural analogs, Fmoc-Ala-Asn(Trt)-OH and Fmoc-Asn(Trt)-Ala-OH.

Compound	Molecular Formula	Molecular Weight (g/mol)	Exact Mass (Da)
Fmoc-Ala-Ala-Asn(Trt)-OH	C ₄₄ H ₄₂ N ₄ O ₇	738.84	738.3057
Fmoc-Ala-Asn(Trt)-OH	C ₄₁ H ₃₇ N ₃ O ₆	667.75	667.2682
Fmoc-Asn(Trt)-Ala-OH	C ₄₁ H ₃₇ N ₃ O ₆	667.75	667.2682

Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis

Electrospray ionization is a soft ionization technique ideal for the analysis of peptides, as it minimizes fragmentation during the ionization process, allowing for the accurate determination of the molecular weight of the intact molecule.

Expected Parent Ions

When subjected to positive ion mode ESI-MS, **Fmoc-Ala-Ala-Asn(Trt)-OH** is expected to be observed primarily as the protonated molecule, $[M+H]^+$. Adducts with sodium, $[M+Na]^+$, and potassium, $[M+K]^+$, are also commonly observed, depending on the purity of the sample and the solvents used.

Ion	Theoretical m/z
$[M+H]^+$	739.3130
$[M+Na]^+$	761.2949
$[M+K]^+$	777.2688

Theoretical Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing structural information and confirming the amino acid sequence. The most common fragmentation pathway for peptides in low-energy collision-induced dissociation (CID) is the cleavage of the amide bonds along the peptide backbone, resulting in the formation of b- and y-type ions.

The theoretical fragmentation pattern for the $[M+H]^+$ ion of **Fmoc-Ala-Ala-Asn(Trt)-OH** is detailed below. The fragments are designated according to the standard nomenclature for peptide fragmentation.

Fragment Ion	Theoretical m/z
b ₁	294.1128
b ₂	365.1499
y ₁	467.2023
y ₂	538.2394

Note: The trityl (Trt) protecting group (C₁₉H₁₅, 243.1174 Da) is known to be labile under certain MS conditions and may also fragment.

Comparative Analysis with Structurally Similar Peptides

A comparative analysis of the mass spectrometry data of **Fmoc-Ala-Ala-Asn(Trt)-OH** with its dipeptide analogs can aid in the identification and characterization of related impurities or synthetic intermediates.

Compound	Expected [M+H] ⁺ (m/z)	Key Theoretical Fragment Ions (m/z)
Fmoc-Ala-Ala-Asn(Trt)-OH	739.3130	b ₁ : 294.11, b ₂ : 365.15, y ₁ : 467.20, y ₂ : 538.24
Fmoc-Ala-Asn(Trt)-OH	668.2755	b ₁ : 294.11, y ₁ : 396.16
Fmoc-Asn(Trt)-Ala-OH	668.2755	b ₁ : 449.19, y ₁ : 241.08

Experimental Protocols

The following is a detailed protocol for the characterization of **Fmoc-Ala-Ala-Asn(Trt)-OH** using ESI-MS and tandem MS.

4.1. Sample Preparation

- Dissolve **Fmoc-Ala-Ala-Asn(Trt)-OH** in a suitable solvent, such as acetonitrile or methanol, to a final concentration of 1 mg/mL to create a stock solution.

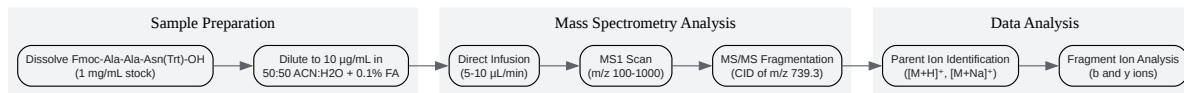
- Prepare a working solution by diluting the stock solution to 10 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

4.2. Mass Spectrometry Analysis

- Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument).
- Ionization Mode: Positive ion mode.
- Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
- MS1 Scan Parameters:
 - Mass Range: m/z 100-1000
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120°C
 - Desolvation Temperature: 350°C
- MS/MS Analysis:
 - Select the [M+H]⁺ ion (m/z 739.3) for fragmentation.
 - Use collision-induced dissociation (CID) as the fragmentation method.
 - Apply a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Visualizations

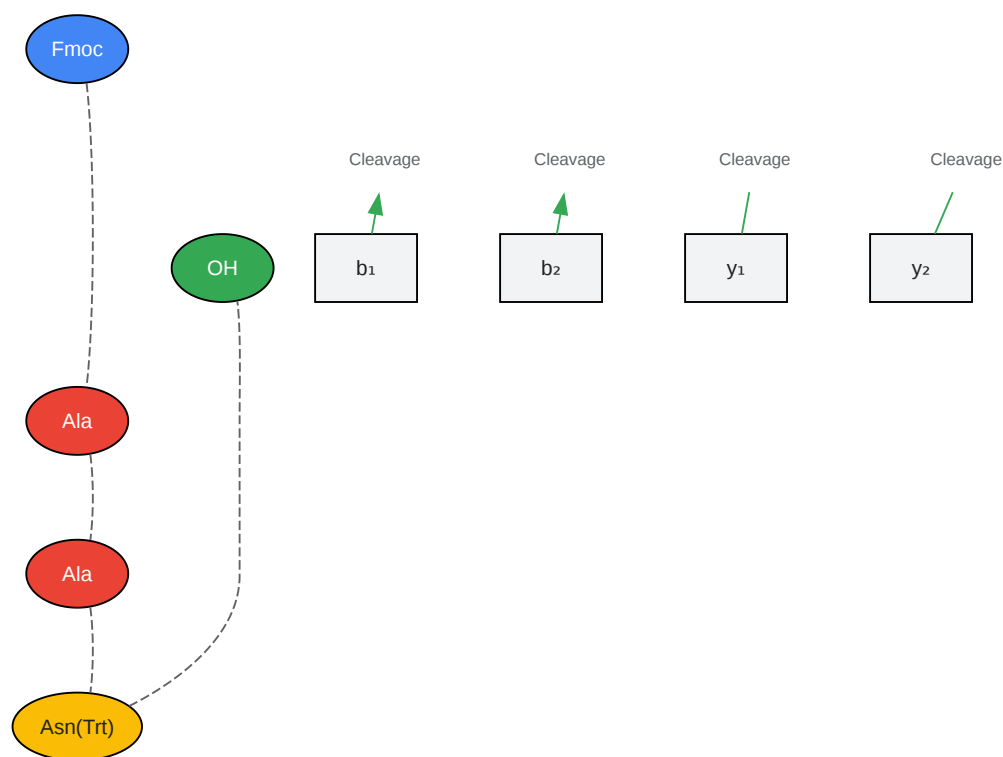
Experimental Workflow for Mass Spectrometry Characterization



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Caption: Experimental workflow for the mass spectrometry characterization of **Fmoc-Ala-Ala-Asn(Trt)-OH**.

Theoretical Fragmentation Pathway of **Fmoc-Ala-Ala-Asn(Trt)-OH**



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Caption: Theoretical b- and y-ion fragmentation pathway for **Fmoc-Ala-Ala-Asn(Trt)-OH**.

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